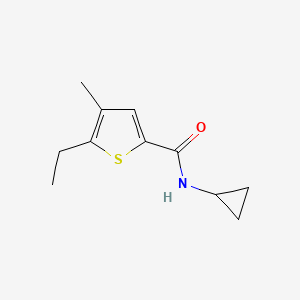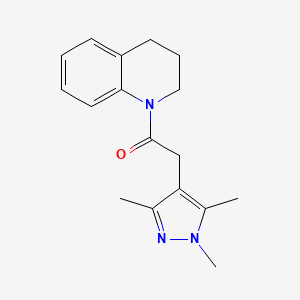
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide, also known as BDBS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide works by binding to the active site of protein kinases, which are enzymes that play a key role in cell signaling pathways. By blocking the activity of these enzymes, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide can disrupt the normal functioning of cells and lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide has been found to have a variety of biochemical and physiological effects, depending on the specific cell type and biological process being studied. Some of the effects that have been observed include changes in cell morphology, alterations in gene expression, and inhibition of cell proliferation.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide in lab experiments is its specificity for certain protein kinases. This means that researchers can use it to selectively block the activity of specific enzymes without affecting others. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is that it can be difficult to determine the optimal concentration to use in experiments, as it can be toxic to cells at high concentrations.
将来の方向性
There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide. One area of interest is in developing new derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide that have improved specificity and potency for certain protein kinases. Another potential direction is in studying the effects of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide on different types of cells and in different biological systems. Overall, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is a valuable tool for researchers in a range of fields and has the potential to lead to important discoveries in the future.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is typically synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 2-bromo-4,6-difluorobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. This reaction produces an intermediate compound that is then treated with N-methylmorpholine to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide has been used in a variety of scientific research applications due to its unique chemical properties. One of the most common uses for N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide is as a protein kinase inhibitor, which means it can be used to block the activity of certain enzymes in cells. This can be useful for studying the role of specific enzymes in various biological processes.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO4S/c15-10-4-9(16)5-11(17)14(10)23(19,20)18-6-8-1-2-12-13(3-8)22-7-21-12/h1-5,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZZNBMFJFGFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=C(C=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,6-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)



![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)



![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
